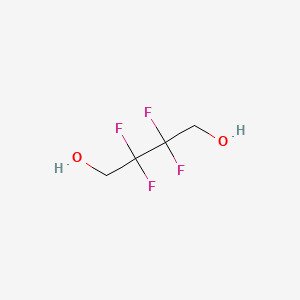

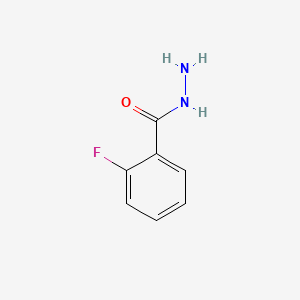

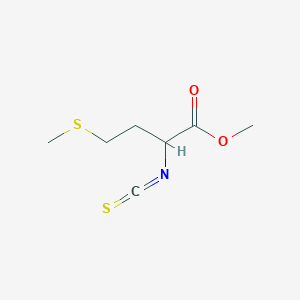

Methyl 2-isothiocyanato-4-(methylthio)butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-isothiocyanato-4-(methylthio)butyrate, also known as MTBE, is an organic compound that is used in a variety of scientific research applications, including biochemical and physiological studies. This compound has a unique structure, with a methylthio group attached to a butyrate moiety, and is used to study the effects of different compounds on cellular processes and biochemical pathways.

Scientific Research Applications

Molecular Targets in Cancer Prevention

Methyl 2-isothiocyanato-4-(methylthio)butyrate, also referred to as 4-(methylthio)butyl isothiocyanate, has been identified as a compound with potential in cancer prevention. This isothiocyanate, present in the seeds of Eruca sativa Mill., has been linked to protective effects against cancer through various mechanisms. It has been shown to induce phase II enzymes, inhibit carcinogen-activating phase I enzymes, inhibit cancer cell proliferation by altering telomerase activity, affect the dynamics of microtubules, and modulate the expression of histone deacetylases and other molecular pathways related to cancer development and progression (Singh et al., 2019).

Synthetic Chemistry Applications

In the field of synthetic organic chemistry, this compound and its related compounds have been utilized as precursors or intermediates for the synthesis of complex molecules. For instance, the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide from methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride illustrates the compound's role in generating useful intermediates for further chemical transformations (Zhou Yawen, 2004).

Isolation and Purification from Plant Sources

Research has also focused on the isolation and purification of isothiocyanate compounds, including this compound, from plant sources. These compounds are of interest for their potential use in organic synthesis and for their biological activities. Techniques have been developed for the extraction of these compounds from the defatted seedmeals of various plants, aiming to obtain pure compounds for further study (Vaughn & Berhow, 2004).

Translational Research in Human Health

Isothiocyanates, including derivatives of this compound, have been explored for their therapeutic and disease preventive effects in humans. Clinical trials have investigated the use of these compounds, derived from cruciferous vegetables like broccoli, against diseases ranging from cancer to autism. These studies suggest the potential for incorporating such compounds into broader disease mitigation efforts, highlighting the need for further research into their applications in evidence-based food and nutritional policy (Palliyaguru et al., 2018).

properties

IUPAC Name |

methyl 2-isothiocyanato-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-10-7(9)6(8-5-11)3-4-12-2/h6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBACGFGPNFPAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943364 |

Source

|

| Record name | Methyl N-(sulfanylidenemethylidene)methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21055-47-0 |

Source

|

| Record name | Methyl 2-isothiocyanato-4-(methylthio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(sulfanylidenemethylidene)methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21055-47-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.